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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)picolinic acid

CAS No.: 1262860-54-7

Cat. No.: B2962999

Get Quote

Executive Summary
5-(2-Methoxyethoxy)picolinic acid (CAS: 1262860-54-7) is a specialized pyridine derivative

utilized primarily as a building block in medicinal chemistry. It serves two critical functions in

drug design: (1) as a bioisostere for lipophilic aryl groups, introducing a polarity-modulating

ether tail to improve aqueous solubility (LogS) and reduce lipophilicity (LogD); and (2) as a

pharmacophore scaffold in the development of P2X3 receptor antagonists (e.g., Gefapixant

analogs) and auxin-mimic herbicides.

This guide provides a comprehensive analysis of its physicochemical properties, robust

synthetic pathways, and specific reactivity profiles, with a focus on overcoming the challenges

associated with its zwitterionic nature and metal-chelating capability.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Property Specification

IUPAC Name 5-(2-methoxyethoxy)pyridine-2-carboxylic acid

CAS Number 1262860-54-7

Molecular Formula C₉H₁₁NO₄

Molecular Weight 197.19 g/mol

Structure
Pyridine ring substituted at C2 (COOH) and C5

(OCH₂CH₂OCH₃)

Appearance White to off-white crystalline solid

Physicochemical Properties
The "methoxyethoxy" (small PEG-like) tail significantly alters the properties compared to the

parent picolinic acid.

Acidity & Basicity (pKa):

pKa₁ (Pyridine N): ~3.5 – 4.0 (Protonated form). The electron-donating alkoxy group at C5

slightly increases basicity compared to unsubstituted picolinic acid (pKa ~1.0).

pKa₂ (Carboxylic Acid): ~5.2 – 5.5.

Isoelectric Point (pI): The molecule exists as a zwitterion in neutral aqueous solutions,

which dictates extraction protocols (see Section 3.3).

Lipophilicity (LogP vs. LogD):

Calculated LogP: ~0.8 (Neutral).

LogD (pH 7.4): < -1.0 (Ionized).

Implication: Unlike lipophilic pyridine analogs, this molecule remains highly soluble in

aqueous buffers at physiological pH, making it an excellent "solubilizing handle" for

otherwise insoluble drug candidates.
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Synthetic Pathways & Process Chemistry[5][8]
The synthesis of 5-(2-methoxyethoxy)picolinic acid presents a regioselectivity challenge:

alkylating the 5-hydroxy group without esterifying the carboxylic acid or quaternizing the

pyridine nitrogen.

Retrosynthetic Analysis
The most robust route avoids direct alkylation of the zwitterionic acid. Instead, it utilizes a

Methyl Ester Protection Strategy.

Pathway:

Starting Material: Methyl 5-hydroxypicolinate (commercially available or derived from 5-

hydroxy-2-methylpyridine).

Step 1 (Etherification): Williamson ether synthesis or Mitsunobu reaction.

Step 2 (Hydrolysis): Saponification of the methyl ester.

Optimized Synthetic Protocol
Step 1: Alkylation (Williamson Ether Synthesis)

Reagents: Methyl 5-hydroxypicolinate (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq),

Potassium Carbonate (

, 2.0 eq).

Solvent: DMF or NMP (Polar aprotic is essential for phenoxide generation).

Conditions: 60°C – 80°C for 4–6 hours.

Process Note:

is preferred over NaH to minimize side reactions. The reaction is monitored by HPLC for the
disappearance of the phenol.

Step 2: Saponification
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Reagents: Lithium Hydroxide (LiOH, 2.0 eq) in THF/Water (3:1).

Conditions: Room temperature, 2 hours.

Workup (Critical):

Evaporate THF.

Acidify aqueous layer to pH ~3.5 (near pI) with 1N HCl.

The product may precipitate; if not, extract with n-Butanol or DCM/IPA (3:1) due to high

water solubility.

Visualization of Synthetic Workflow
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Figure 1: Two-step synthetic pathway utilizing ester protection to ensure regioselective O-

alkylation.

Reactivity & Functionalization[9]
Amide Coupling (Drug Conjugation)
The primary use of this molecule is to form amide bonds with amines (e.g., in the synthesis of

P2X3 antagonists).

Challenge: Picolinic acids are prone to decarboxylation at high temperatures and can chelate

coupling reagents.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2962999/docs?utm_src=pdf-body-img#technical-monograph-5-2-methoxyethoxy-picolinic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2962999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recommended Conditions: Use HATU or T3P (Propylphosphonic anhydride) with DIPEA in

DMF. T3P is particularly effective for sterically hindered amines and avoids the formation of

difficult-to-remove urea byproducts associated with EDC/NHS.

Metal Chelation & Catalyst Poisoning
Picolinic acid derivatives are potent bidentate ligands. The pyridine nitrogen and the

carboxylate oxygen can form stable 5-membered chelate rings with transition metals (Cu, Zn,

Fe, Pd).

Impact on Cross-Coupling: If this moiety is present during a Suzuki or Buchwald-Hartwig

reaction elsewhere on the molecule, it can sequester the Palladium catalyst, killing the

reaction.

Mitigation: Protect the carboxylic acid as an ester or amide before attempting metal-

catalyzed reactions on the scaffold.

Biological Stability
The 2-methoxyethoxy tail is metabolically robust compared to long alkyl chains. It blocks the 5-

position of the pyridine ring from CYP450-mediated oxidation, a common metabolic soft spot in

pyridine-based drugs.

Applications in Drug Discovery[2][10][11][12][13][14]
Case Study: P2X3 Receptor Antagonists
P2X3 antagonists (e.g., Gefapixant/MK-7264) are used to treat chronic cough.[1][2] While

Gefapixant uses a diaminopyrimidine core, many next-generation analogs utilize 5-substituted

picolinamides to optimize potency and selectivity.

Role of 5-(2-methoxyethoxy): This substituent occupies a specific hydrophobic pocket in the

receptor while the ether oxygen can participate in hydrogen bonding with residues like Ser or

Thr.

Solubility: The glycol tail counteracts the high lipophilicity of the biaryl cores often found in

these inhibitors.
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Auxin Mimic Herbicides
Substituted picolinic acids (e.g., Picloram, Clopyralid) are synthetic auxins. The 5-position

substitution modulates the binding affinity to the TIR1/AFB auxin receptor family. The 2-

methoxyethoxy group provides a unique steric profile that can alter selectivity between crops

and weeds.

Analytical Characterization
To validate the identity of 5-(2-methoxyethoxy)picolinic acid, the following analytical

signatures are diagnostic:

Method Diagnostic Signal

1H NMR (DMSO-d6)

δ 8.35 (d, 1H): H-6 (Ortho to N, characteristic of

pyridine).δ 4.25 (t, 2H): O-CH₂- (Ether linkage to

ring).δ 3.65 (t, 2H): -CH₂-O- (Distal methylene).δ

3.30 (s, 3H): -OCH₃ (Terminal methyl).

LC-MS
ESI+: [M+H]⁺ = 198.08.ESI-: [M-H]⁻ = 196.06

(Strong signal due to carboxylic acid).

HPLC

Column: C18 (Polar-embedded

preferred).Mobile Phase: 0.1% Formic Acid in

Water/Acetonitrile.Retention: Elutes early due to

polarity; requires low organic start (e.g., 5% B).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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